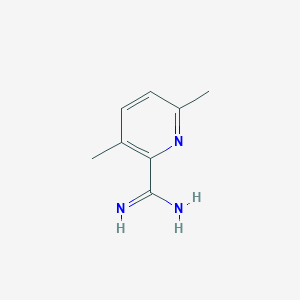
3,6-Dimethylpicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylpicolinimidamide is a chemical compound with the molecular formula C8H12N3 It is a derivative of picolinamide, characterized by the presence of two methyl groups at the 3 and 6 positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpicolinimidamide typically involves the reaction of 3,6-dimethylpyridine with an appropriate amidating agent. One common method is the reaction of 3,6-dimethylpyridine with cyanamide under acidic conditions to form the desired imidamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylpicolinimidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethylpicolinimidamide
- 3,6-Dimethylpicolinamide
- 3,6-Dimethylpyridine
Uniqueness
3,6-Dimethylpicolinimidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3,6-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3/c1-5-3-4-6(2)11-7(5)8(9)10/h3-4H,1-2H3,(H3,9,10) |
InChI-Schlüssel |
HDSRGTDXCUOYDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)
![tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13007902.png)
![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)
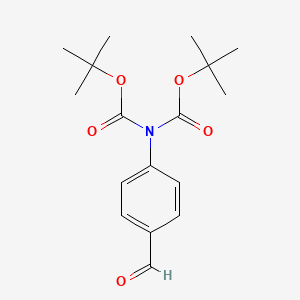
![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
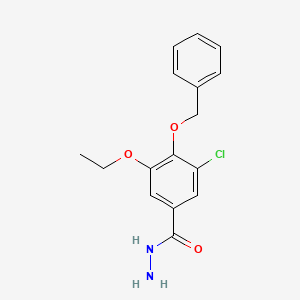
![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)
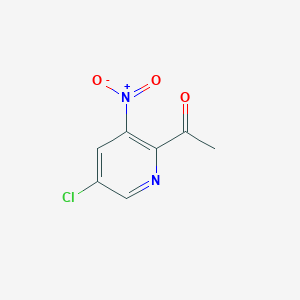
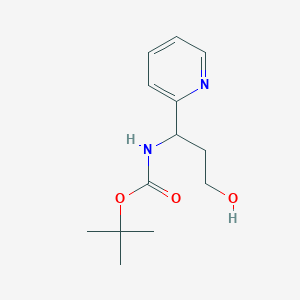
![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)

